molecular formula C17H22O2 B8580652 Benzoic acid, 4-(1-decynyl)- CAS No. 118788-02-6

Benzoic acid, 4-(1-decynyl)-

Cat. No.: B8580652
CAS No.: 118788-02-6
M. Wt: 258.35 g/mol
InChI Key: DQCMQJMWNPZJMP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-decynyl)-, is a substituted benzoic acid derivative characterized by a decynyl group (a 10-carbon alkyne chain) at the para position of the benzene ring.

Properties

CAS No.

118788-02-6

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

4-dec-1-ynylbenzoic acid

InChI

InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-8H2,1H3,(H,18,19)

InChI Key

DQCMQJMWNPZJMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Benzoic Acid Derivatives

Benzoic acid derivatives undergo reactions at both the aromatic ring and carboxyl group , depending on substituents. For 4-(1-decynyl)-benzoic acid , the decynyl group (a long alkenyl chain) may influence reactivity through steric effects or electronic interactions.

Aromatic Ring Reactions

  • Electrophilic substitution : The carboxyl group is a strong electron-withdrawing meta-directing group. Substituents like decynyl may alter substitution patterns or reaction rates.

  • Radical reactions : Long alkenyl chains (e.g., decynyl) could participate in radical-mediated polymerization or cross-linking under specific conditions.

Carboxyl Group Reactions

  • Esterification : Reaction with alcohols (acid-catalyzed) to form esters.

  • Amide formation : Conversion to amides via activation (e.g., using thionyl chloride to form acid chlorides).

  • Decarboxylation : Potential decarboxylation under high-temperature conditions, though this is less common with bulky substituents.

Polymerization

  • Radical polymerization : The decynyl chain may enable polymerization to form hydrophobic or self-assembling materials.

  • Cross-linking : Reactivity of the carboxyl group could facilitate cross-linking with amines or alcohols.

Biological Activity

  • Toxicity : Analogous compounds like 4-tert-butylbenzoic acid show hepatotoxicity, nephrotoxicity, and reproductive effects at high doses .

  • Environmental impact : Persistence in soil/water due to hydrophobic substituents.

Data Table: Comparative Reaction Conditions

Reaction TypeReagents/ConditionsExpected ProductAnalogous Example
Esterification Alcohol, acid catalyst (H₂SO₄)Benzoate ester4-tert-butylbenzoic acid esters
Amide formation Thionyl chloride, amineAmide derivativeBenzamide derivatives
Radical polymerization Initiators (e.g., AIBN)Cross-linked polymerSimilar to alkenyl polymers

Research Gaps

The provided sources do not explicitly address 4-(1-decynyl)-benzoic acid , limiting direct experimental data. Further studies would require:

  • Synthesis optimization : Exploring routes to introduce decynyl groups.

  • Toxicity profiling : Dose-response studies to assess biological effects.

  • Environmental fate : Degradation pathways in soil/water systems.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between benzoic acid, 4-(1-decynyl)-, and related compounds:

Compound Name Substituent (Position) Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
Benzoic acid, 4-(1-decynyl)- 1-Decynyl (para) Carboxylic acid, alkyne C₁₇H₂₂O₂ 258.36 (estimated) -
Benzoic acid, 4-(1H-indol-1-ylmethyl)- Indole-methyl (para) Carboxylic acid, indole C₁₆H₁₃NO₂ 251.28
Benzoic acid, 4-(1-methylethyl)-, ester Isopropyl (para), pentyloxy ester Carboxylic ester, branched alkyl C₂₁H₂₆O₃ 326.43
Benzoic acid, 4-(1-tridecenyl)- Tridecenyl (para) Carboxylic acid, unsaturated C13 C₂₀H₃₀O₂ 302.45
Benzoic acid, 4-(1,1-dimethylethyl)- tert-Butyl (para) Carboxylic acid, branched alkyl C₁₁H₁₄O₂ 178.23
Key Observations:
  • Substituent Effects on Polarity : The decynyl group’s long hydrophobic chain and triple bond reduce solubility in polar solvents compared to shorter or branched substituents (e.g., tert-butyl in ).
  • Electron-Withdrawing vs. Electron-Donating Groups : The alkyne in 4-(1-decynyl)-benzoic acid may enhance acidity of the carboxylic group relative to electron-donating substituents like the indole-methyl group in .

Physicochemical Properties

  • Melting Points : The tridecenyl derivative melts at 65–70°C, while tert-butyl derivatives likely have lower melting points due to reduced crystallinity. The decynyl compound’s melting point is expected to fall between these values.
  • Stability : Alkynes (as in the target compound) are prone to oxidation, unlike saturated chains in or . Stabilization strategies, such as steric protection, may be required.

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